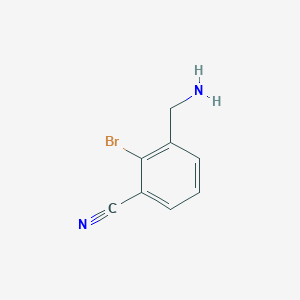
3-(Aminomethyl)-2-bromobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2-bromobenzonitrile is an organic compound with the molecular formula C8H7BrN2. It features a benzene ring substituted with an aminomethyl group, a bromine atom, and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-bromobenzonitrile typically involves the bromination of 3-(Aminomethyl)benzonitrile. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-bromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(Aminomethyl)-2-substituted benzonitriles.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Scientific Research Applications
3-(Aminomethyl)-2-bromobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-bromobenzonitrile depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its molecular targets and pathways are determined by the specific reactions it undergoes, such as forming bonds with other molecules in coupling reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)benzonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3-nitrobenzonitrile: Contains a nitro group instead of an aminomethyl group, leading to different reactivity and applications.
3-(Aminomethyl)-4-bromobenzonitrile: Bromine atom is positioned differently, affecting its chemical behavior.
Uniqueness
3-(Aminomethyl)-2-bromobenzonitrile is unique due to the specific positioning of its functional groups, which allows for selective reactions and the formation of diverse products. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
3-(aminomethyl)-2-bromobenzonitrile |
InChI |
InChI=1S/C8H7BrN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H,4,10H2 |
InChI Key |
CNQYEOXWLBDLGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)

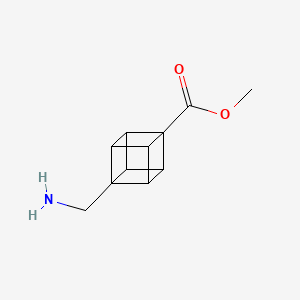
![3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564340.png)
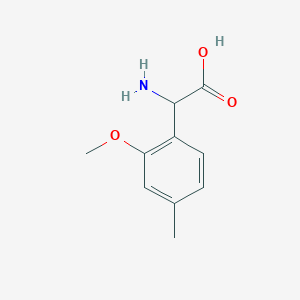
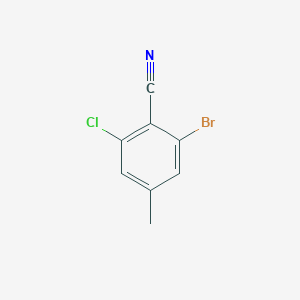
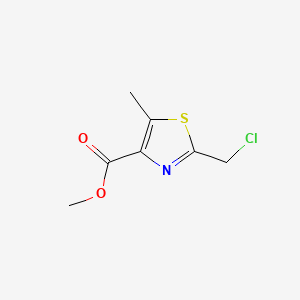
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)



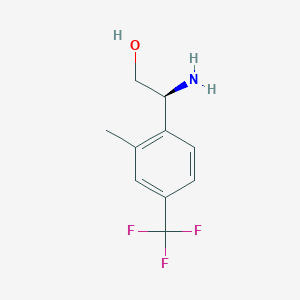

![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13564382.png)
